4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C18H26Br2N2O2S. It is a pale-yellow to yellow-brown solid or liquid, depending on its physical state. This compound is notable for its applications in organic electronics, particularly in the development of light-emitting and conducting polymers .
Mechanism of Action
Target of Action
Similar compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been used in organic photovoltaics and as fluorescent sensors or bioimaging probes .
Mode of Action
It’s known that btz-based compounds are strongly electron-accepting . This property allows them to interact with other molecules in their environment, affecting the electron distribution and potentially leading to changes in the physical properties of the system .
Biochemical Pathways
Btz-based compounds have been used in the synthesis of light-emitting and conducting polymers for organic electronics , indicating that they may interact with and influence electron transport pathways.
Result of Action
Compounds with the btz motif have been shown to exhibit aggregated-induced emission (aie) properties , which could result in observable changes in fluorescence under certain conditions.
Action Environment
The action, efficacy, and stability of 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be dry and between 2-8°C . Furthermore, the compound’s properties may be affected by the presence of other molecules in its environment, as suggested by its use in the synthesis of complex organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole typically involves the bromination of 5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 7 positions of the benzo[c][1,2,5]thiadiazole ring. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Reagents such as palladium catalysts and organoboron or organotin compounds are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce extended conjugated systems useful in organic electronics .
Scientific Research Applications
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole is widely used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Solar Cells: It is used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaic devices.
Organic Light-Emitting Diodes (OLEDs): The compound is utilized in the development of light-emitting materials for OLEDs.
Organic Field-Effect Transistors (OFETs): It serves as a precursor for the synthesis of semiconducting polymers used in OFETs.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: This compound differs by having nitro groups instead of hexyloxy groups, which affects its electronic properties and reactivity.
5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole: Lacks the bromine atoms, making it less reactive for further functionalization.
Uniqueness
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and hexyloxy groups. The bromine atoms provide sites for further functionalization, while the hexyloxy groups enhance solubility and processability in organic solvents. This combination makes it particularly valuable in the synthesis of advanced materials for organic electronics .
Properties
IUPAC Name |
4,7-dibromo-5,6-dihexoxy-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Br2N2O2S/c1-3-5-7-9-11-23-17-13(19)15-16(22-25-21-15)14(20)18(17)24-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSISHLHJISGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCC)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Br2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219592 | |
Record name | 4,7-Dibromo-5,6-bis(hexyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190978-94-9 | |
Record name | 4,7-Dibromo-5,6-bis(hexyloxy)-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190978-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dibromo-5,6-bis(hexyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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